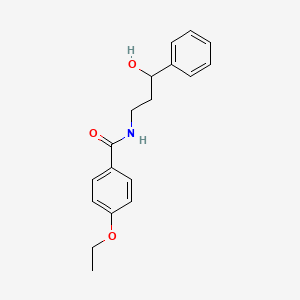

4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide

Description

Properties

IUPAC Name |

4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-2-22-16-10-8-15(9-11-16)18(21)19-13-12-17(20)14-6-4-3-5-7-14/h3-11,17,20H,2,12-13H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQHIEGTJKOURI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the ethoxy group and the phenylpropyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The compound exhibits notable interactions with various biological targets, which can lead to therapeutic effects. Research indicates that it may modulate the activity of specific enzymes or receptors, influencing physiological pathways. The mechanisms of action likely involve hydrogen bonding and hydrophobic interactions facilitated by its functional groups, enhancing its ability to penetrate biological membranes and modulate enzyme activity.

Potential Therapeutic Uses

- Metabolic Disorders : Preliminary studies suggest that 4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide may be beneficial in treating metabolic syndromes, including insulin resistance and diabetes. Its structural analogs have been shown to activate peroxisome proliferator-activated receptors (PPARs), which are critical in lipid and carbohydrate metabolism .

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating conditions associated with chronic inflammation such as cardiovascular diseases and obesity .

- Cancer Research : The compound's potential as an inhibitor of histone deacetylases (HDACs) has been explored in the context of cancer therapy. Similar compounds have demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Study on Enzyme Modulation

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could significantly modulate enzyme activity, leading to altered metabolic rates in vitro. This suggests its potential utility in developing treatments for metabolic disorders.

Cancer Therapeutics

In a related investigation, derivatives of benzamide compounds were synthesized and evaluated for their HDAC inhibitory activities. One derivative exhibited strong inhibition against HDAC1 and HDAC8, leading to effective antiproliferative actions against breast cancer cells. This underscores the relevance of this compound in cancer research as a potential therapeutic agent .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide involves its interaction with specific molecular targets. The hydroxy and ethoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The phenylpropyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide are compared below with analogous benzamide derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Key Observations :

Substituent Effects: The 4-ethoxy group in the target compound contrasts with electron-withdrawing groups (e.g., 3-fluoro in 3m or trifluoromethyl in ) and electron-donating groups (e.g., 3,4-dimethoxy in Rip-B ). Ethoxy may enhance metabolic stability compared to hydroxy groups (as in Rip-D), which are prone to oxidation or conjugation . This could influence binding affinity in biological targets or crystallinity .

Synthetic Efficiency :

- Yields for benzamide syntheses vary widely (34–92%), influenced by substituent reactivity and purification challenges. For example, Rip-D’s low yield (34%) may stem from steric hindrance during amidation , while 3m’s moderate yield (41%) reflects challenges in C(sp³)-H amidation . The target compound’s synthesis would likely require protection of the hydroxyl group to prevent side reactions.

Physicochemical Properties: Melting points for benzamides range from 90–96°C for simpler derivatives (Rip-B, Rip-D) . The target’s hydroxyl and ethoxy groups may lower its melting point compared to non-polar analogs due to disrupted crystal packing.

Biological Implications :

- While biological data for the target compound are absent, structural analogs highlight trends. For instance, trifluoromethyl and piperazine substituents () are often used to modulate bioavailability and target engagement. The target’s hydroxy group may improve solubility but reduce membrane permeability compared to lipophilic groups (e.g., phenylpropyl in 3m) .

Biological Activity

4-Ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including an ethoxy group, a hydroxy group, and a phenylpropyl moiety attached to a benzamide core, contribute to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H23NO3

- Molecular Weight : 301.38 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets. These interactions may include:

- Enzyme Modulation : The compound may influence enzyme activities through hydrogen bonding and hydrophobic interactions, enhancing its ability to penetrate biological membranes.

- Receptor Interaction : It potentially modulates the activity of specific receptors, which could lead to therapeutic effects in various physiological pathways.

Enzyme Interactions

Preliminary studies indicate that this compound can interact with key enzymes involved in metabolic pathways. For instance, it has been shown to influence lysosomal phospholipase A2 (LPLA2) activity, which is critical for lipid metabolism .

Pharmacological Implications

Research suggests that this compound may have applications in treating neurological disorders and cancer due to its ability to modulate enzyme activity and receptor interactions. Its structural characteristics may enhance its pharmacological profile compared to similar compounds.

Case Studies and Experimental Data

- Inhibition Studies : In vitro assays demonstrated that this compound could inhibit specific enzymes at varying concentrations, indicating its potential as a therapeutic agent .

- Cell Culture Experiments : Cell-based studies showed that treatment with this compound resulted in significant changes in cell viability and proliferation rates, suggesting its role in cancer therapy .

- Molecular Docking Studies : Computational analyses revealed potential binding sites and affinities for various receptors, supporting the hypothesis that the compound can effectively interact with biological macromolecules .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other structurally similar compounds:

| Compound Name | Target Enzyme | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | LPLA2 | TBD | Enzyme inhibition |

| N-Hydroxy-4-(3-phenylpropanamido)benzamide | HDAC | 5.9 | Cancer therapy |

| Rivastigmine derivatives | AChE/BuChE | 1.72/6.69 | Neuroprotection |

Q & A

Basic: What are the standard synthetic routes for 4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Esterification : Reacting 4-ethoxybenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by coupling with 3-hydroxy-3-phenylpropan-1-amine in anhydrous dichloromethane (DCM) under nitrogen .

- Amide Bond Formation : Use of coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF to enhance reaction efficiency .

- Purification : Column chromatography on silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product. Final purity is confirmed via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can reaction conditions be optimized to minimize side products during synthesis?

Answer:

- Temperature Control : Maintain reflux conditions (e.g., 80°C in ethanol) to ensure complete conversion while avoiding thermal decomposition .

- Solvent Selection : Polar aprotic solvents like DMF improve amide coupling efficiency but require rigorous drying to prevent hydrolysis .

- Catalyst Screening : Test bases (e.g., triethylamine, DIEA) to neutralize HCl byproducts during coupling, reducing unwanted side reactions .

- Real-Time Monitoring : Use thin-layer chromatography (TLC) or LC-MS to track reaction progress and terminate at optimal conversion points .

Basic: What characterization techniques are essential for confirming the compound’s structure?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., ethoxy protons at δ 1.3–1.5 ppm, aromatic protons at δ 6.8–7.8 ppm) and confirm regiochemistry .

- Mass Spectrometry (MS) : HRMS validates molecular weight (e.g., [M+H]⁺ at m/z ~328.18) and detects isotopic patterns .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ confirm the amide C=O stretch .

Advanced: How can researchers resolve discrepancies between NMR and mass spectrometry data?

Answer:

- Impurity Analysis : Perform HPLC to detect co-eluting impurities that may skew MS data .

- Dynamic Effects in NMR : Variable-temperature NMR can reveal rotational barriers or tautomerism affecting peak splitting .

- Cross-Validation : Use elemental analysis (C, H, N) to verify stoichiometry and rule out solvent residues .

- Advanced MS Techniques : Employ tandem MS (MS/MS) to differentiate isobaric species or fragmentation pathways .

Basic: How is X-ray crystallography applied to determine the compound’s structure?

Answer:

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Hydrogen bonding networks (e.g., O–H···N interactions) are mapped to confirm stereochemistry .

- Validation : Check R-factors (<5%) and residual electron density to ensure model accuracy .

Advanced: What strategies address challenges in crystallizing this compound?

Answer:

- Solvent Screening : Test mixed solvents (e.g., ethanol/water) to induce slow crystallization and improve crystal quality .

- Seeding : Introduce microcrystals from prior batches to nucleate growth in supersaturated solutions.

- Temperature Gradients : Gradual cooling (e.g., 4°C/hr) minimizes defects. For twinned crystals, use SHELXL’s TWIN/BASF commands to refine against twinned data .

Basic: What biological screening methods are used to study its activity?

Answer:

- In Vitro Assays : Enzyme inhibition studies (e.g., IC₅₀ determination via fluorometric or colorimetric readouts) .

- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .

- Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled antagonists) to assess affinity for GPCRs .

Advanced: How can researchers investigate contradictory bioactivity data across studies?

Answer:

- Dose-Response Reproducibility : Repeat assays with standardized protocols (e.g., ATP levels in viability assays) .

- Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may alter activity .

- Cell Line Authentication : STR profiling ensures consistency in cellular models .

Advanced: What computational methods predict interaction modes with biological targets?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Glide models ligand-receptor binding, prioritizing key residues (e.g., hydrogen bonds with Ser/Thr kinases) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability over 100-ns trajectories, analyzing RMSD and binding free energy (MM/PBSA) .

- QSAR Modeling : Build regression models correlating substituent effects (e.g., ethoxy vs. methoxy groups) with activity trends .

Basic: What are the stability considerations for long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.